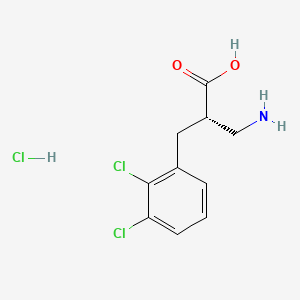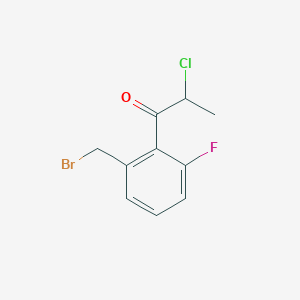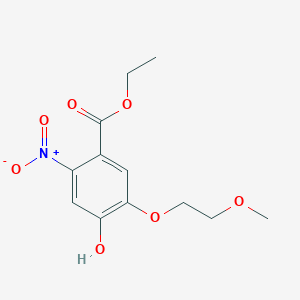
2-(Butylthio)ethyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylthio)ethyl nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a butylthio group attached to an ethyl nicotinate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylthio)ethyl nicotinate typically involves the reaction of ethyl nicotinate with butylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Butylthio)ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
2-(Butylthio)ethyl nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(butylthio)ethyl nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may interact with nicotinic acetylcholine receptors, influencing neuronal signaling and other physiological processes .
Comparaison Avec Des Composés Similaires
Ethyl Nicotinate: A related compound with similar structural features but without the butylthio group.
Methyl Nicotinate: Another nicotinate derivative with a methyl group instead of a butylthio group.
Nicotinic Acid: The parent compound of nicotinates, known for its role as a vitamin (niacin).
Uniqueness: 2-(Butylthio)ethyl nicotinate is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
101952-56-1 |
|---|---|
Formule moléculaire |
C12H17NO2S |
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
2-butylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-2-3-8-16-9-7-15-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 |
Clé InChI |
NCQRKPBHENVSNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCCOC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)





